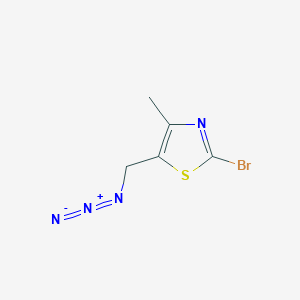

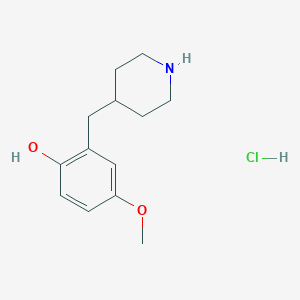

5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole is a synthetic compound used in scientific research for its unique properties. This compound is known for its azide group, which allows for the attachment of various biomolecules, making it a useful tool in the field of bioconjugation.

Applications De Recherche Scientifique

Synthesis of Heterocycles

5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole: is utilized in the synthesis of various heterocycles. Organic azides are key intermediates in constructing five-membered rings with one or more heteroatoms, such as pyrroles, oxazoles, and thiazoles . The azide group in this compound can undergo cycloaddition reactions, forming the backbone of many pharmaceuticals and agrochemicals.

Click Chemistry Applications

This compound is a valuable reagent in click chemistry, particularly in the [3+2] cycloaddition reactions. It can be used to modify biomolecules or polymers in a bioorthogonal manner, allowing for the labeling and tracking of molecules within various biological systems .

Generation of Nitrogen-Centered Radicals

The azido group in 5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole can be a precursor to nitrogen-centered radicals (NCRs). These radicals are significant in chemical biology and can lead to new synthetic pathways, potentially offering routes to novel therapeutic agents .

Metabolic Labeling of DNA and RNA

Azido-modified nucleosides, which can be derived from this compound, have been explored for metabolic labeling of DNA and RNA. This application is crucial for studying the dynamics of nucleic acids in live cells and for understanding genetic regulation .

Development of Anticancer Properties

Research has shown that azido-modified nucleosides, potentially derivable from 5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole , could augment radiation-induced damage to cancer cells, thereby enhancing the efficacy of radiotherapy in cancer treatment .

Supramolecular Self-Assembly

The azide functionality of this compound can be used to conjugate with other molecular entities to form supramolecular structures. These structures have applications in creating functional materials for electro-optical devices and other advanced technological applications .

Propriétés

IUPAC Name |

5-(azidomethyl)-2-bromo-4-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN4S/c1-3-4(2-8-10-7)11-5(6)9-3/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWJEINLFHHKNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2587901.png)

![8,10-dichloro-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2587902.png)

![Ethyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2587907.png)

![3-((4-(3-chlorophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2587909.png)

![3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2587916.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2587921.png)

![5-amino-2-{[4-(trifluoromethoxy)phenyl]carbonyl}-1,2-oxazol-3(2H)-one](/img/structure/B2587923.png)